3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Description
3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a tetrahydropyrimidine core substituted with methyl, phenyl, dioxo, and carbonitrile groups. For instance, the 6-methyl analog (CAS 5900-42-5) has a molecular formula of C₁₂H₉N₃O₂, molar mass 227.22 g/mol, and a high melting point of 332–334°C, attributed to its rigid aromatic framework and hydrogen-bonding capacity . The carbonitrile group at position 5 enhances electrophilicity, enabling reactivity in nucleophilic additions or cyclization reactions .
Properties
IUPAC Name |
3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-14-11(16)9(7-13)8-15(12(14)17)10-5-3-2-4-6-10/h2-6,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIITVIRUHNKIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the condensation of appropriate aldehydes, urea, and malononitrile under specific conditions. One common method involves the use of a catalyst such as piperidine in an ethanol solvent, where the reaction mixture is heated under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired tetrahydropyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmaceuticals:
-
Anticancer Activity
- Several studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. For example, it has shown cytotoxic effects against various cancer cell lines including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
-
Antimicrobial Properties
- Research indicates that 3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibits significant antimicrobial activity against various pathogens including Staphylococcus aureus and Klebsiella pneumoniae.
- Efficacy Studies : In vitro studies have shown that the compound effectively inhibits the growth of these bacteria at varying concentrations.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against human lung adenocarcinoma cells (A549). The results indicated:
- Concentration Tested : 100 µM
- Observed Effect : Significant reduction in cell viability after 24 hours of treatment.
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy against Klebsiella pneumoniae and Staphylococcus aureus:
- Pathogens Tested : Klebsiella pneumoniae and Staphylococcus aureus
- Results : The compound showed effective growth inhibition with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.
Research Findings Summary
| Application Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
Activity Trends :
- Antimicrobial Potency : Thioxo derivatives generally outperform dioxo analogs due to enhanced membrane interaction .
- Antioxidant Capacity : Conjugation with heterocycles (e.g., thiazole) amplifies radical-scavenging activity .
Physical and Chemical Properties
Biological Activity
3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, also known as 5-Pyrimidinecarbonitrile or 5-Cyano-3-methyl-1-phenyluracil (CAS No. 36980-88-8), is a compound that has garnered attention in pharmacological research for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent studies.
- Molecular Formula : C12H9N3O2
- Molecular Weight : 227.22 g/mol
- Melting Point : Data not specified in the sources.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of several related compounds against various bacterial and fungal strains. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.20 to 3.25 mg/mL, with notable activity against Trichophyton mentagrophytes (MIC = 0.20 mg/mL) and other microorganisms.
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| Compound 4e | 0.20 | Antifungal |
| Compound 4b | - | Antibacterial |
| Compound 4d | - | Antibacterial |
| Compound 4f | - | Antifungal |
| Compound 4k | - | Antifungal |
The best antibacterial activity was observed in compounds 4b and 4d , while 4e , 4f , and 4k showed the highest antifungal activity against specific fungal strains .
Anticancer Activity
In vitro studies have demonstrated that certain derivatives of tetrahydropyrimidines possess anticancer properties. Compounds were tested on various cancer cell lines including HeLa (cervical cancer), K562 (chronic myelogenous leukemia), and MDA-MB-231 (breast cancer). Among the tested compounds, 4b exhibited potent cytotoxicity against HeLa cells, indicating its potential as an anticancer agent.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HeLa | 4b | - |
| K562 | - | - |
| MDA-MB-231 | - | - |
The mechanism of action includes inducing apoptosis and influencing cell cycle progression in cancer cells .
Other Biological Activities
Beyond antimicrobial and anticancer effects, tetrahydropyrimidine derivatives have shown promise in several other areas:
- Antioxidant Activity : Some derivatives exhibit free radical scavenging capabilities.
- Anti-inflammatory Effects : Certain compounds have demonstrated anti-inflammatory properties in various models.
- Enzyme Inhibition : Notably, α-glucosidase inhibition has been reported, which is significant for managing diabetes .
Case Studies
Several case studies have highlighted the efficacy of tetrahydropyrimidine derivatives in clinical settings:
- Antimicrobial Efficacy : A study published in Pharmaceutical Biology assessed the effectiveness of synthesized tetrahydropyrimidines against multi-drug resistant bacterial strains.
- Cancer Treatment Potential : Research outlined in Molecules focused on the cytotoxic effects of these compounds on different cancer cell lines, demonstrating their potential for further development into therapeutic agents.
Q & A
Q. Critical Parameters :
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or DCM | Polar aprotic solvents enhance cyclization |
| Temperature | 60–80°C | Prevents decomposition of intermediates |
| Catalyst | p-TSA or HCl | Acidic catalysts improve condensation efficiency |
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
Q. Example Data :
| Technique | Key Peaks/Parameters | Structural Insight |
|---|---|---|
| IR | 2220 cm⁻¹ (C≡N) | Confirms nitrile incorporation |
| XRD | R-factor < 0.05 | Validates high crystallinity |
Advanced: How does the substitution pattern influence its biological activity (e.g., kinase inhibition)?
Answer:
The 3-methyl and 5-cyano groups are critical for binding to kinase ATP pockets:
- Methyl at 3-position : Enhances hydrophobicity, improving membrane permeability .
- Nitrile at 5-position : Acts as a hydrogen bond acceptor, stabilizing interactions with kinase active sites .
Q. Structure-Activity Relationship (SAR) :
| Modification | Biological Effect | Mechanism |
|---|---|---|
| Phenyl → 4-Methoxyphenyl | Increased potency | Electron-donating groups enhance binding affinity |
| Methyl → Ethyl at 3-position | Reduced activity | Larger substituents cause steric hindrance |
Advanced: How can researchers address contradictions in reported synthetic yields?
Answer: Discrepancies often arise from:
- Impurity of starting materials : Use HPLC-purified reagents.
- Varied workup protocols : Optimize quenching (e.g., slow acidification to pH 4–5) to avoid premature crystallization .
- Catalyst selection : Replace homogeneous catalysts (e.g., HCl) with heterogeneous alternatives (e.g., zeolites) to improve reproducibility .
Case Study : A 2024 study achieved 85% yield using microwave-assisted synthesis (80°C, 20 min) versus traditional reflux (60% yield, 6 hours) .
Advanced: What thermodynamic studies inform its stability under experimental conditions?
Answer: Key findings include:
Q. Stability Table :
| Condition | Stability | Recommended Storage |
|---|---|---|
| pH 7.4 (RT) | >48 hours | -20°C under nitrogen |
| Light exposure | Degrades in 24 hours | Amber vials |
Advanced: How can computational modeling guide the design of derivatives with enhanced properties?
Answer:
- Docking Simulations : Predict binding modes with targets (e.g., EGFR kinase) using software like AutoDock Vina. Focus on optimizing π-π stacking with phenyl groups and hydrogen bonding with the nitrile .
- DFT Calculations : Assess electron density distribution to identify reactive sites for functionalization (e.g., C6 for halogenation) .
Example : A 2025 study used QM/MM hybrid models to design a fluoro-substituted derivative with 10-fold higher inhibitory activity .
Advanced: What post-synthetic modifications are feasible for this scaffold?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
